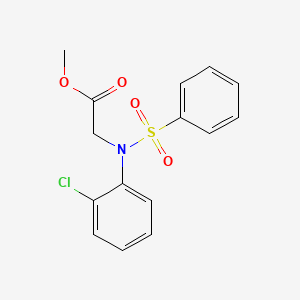

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate is a chemical compound with the molecular formula C15H14ClNO4S. It is commonly known as CGP 7930 and is used in scientific research for its potential as a selective antagonist of the GABAB receptor. The GABAB receptor is a type of receptor that is found in the central nervous system and is involved in various physiological processes, including the regulation of neurotransmitter release and neuronal excitability.

Applications De Recherche Scientifique

Environmental Detection and Analysis

Studies have shown that phenylsulfonyl derivatives, similar to Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate, are present in environmental samples, indicating their stability and persistence. For instance, the behavior of N-(phenylsulfonyl)-glycine in sewage treatment plants highlights the environmental fate of such compounds. These substances can undergo transformations, suggesting the need for monitoring their presence in water bodies to assess environmental impact (Krause & Schöler, 2000).

Pharmacological Implications

Research into compounds with phenylsulfonyl moieties, akin to Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate, has revealed potential pharmacological applications. For example, N-phenyl-methylsulfonamido-acetamide derivatives have been studied for their osteoclast inhibitory activity, which is crucial for developing treatments for conditions like osteoporosis (Cho et al., 2020).

Organic Synthesis and Chemical Transformations

The compound has relevance in organic synthesis, particularly in the creation of sulfone derivatives. Research on the synthesis of N-alkyl-2-(phenylsulfonyl)anilines shows the versatility of phenylsulfonyl-containing compounds in synthesizing complex organic molecules (Hossan, 2016). Additionally, visible-light-promoted (phenylsulfonyl)methylation demonstrates innovative approaches to modifying electron-rich heteroarenes and N-arylacrylamides, providing new pathways for chemical synthesis (Liu & Li, 2016).

Environmental Chemistry and Toxicology

The study of phenylsulfonyl derivatives extends to environmental chemistry, where their detection in various matrices (such as water, soil, and biological samples) necessitates understanding their distribution, transformation, and potential toxicity. For example, the analysis of methyl sulfone-substituted polychlorobiphenyls in environmental samples highlights the analytical challenges and the importance of monitoring these compounds due to their persistence and possible ecological impacts (Buser, Zook, & Rappe, 1992).

Materials Science

In materials science, derivatives of phenylsulfonyl compounds contribute to the development of novel materials with specific properties. The synthesis and modification of poly(phenylene ether ether sulfone)s incorporating methylated hydroquinone residues illustrate how chemical modifications can tailor the properties of polymers for specific applications (Al-Omran & Rose, 1996).

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-chloroanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBIPMFDAAJHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2599778.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2599780.png)

![5-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2599782.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)